

# A Comparative Guide to Bufrolin and Lodoxamide in GPR35 Activation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Bufrolin** and Lodoxamide as agonists for the G protein-coupled receptor 35 (GPR35), a receptor implicated in various inflammatory and metabolic diseases. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

## Performance Comparison: Bufrolin vs. Lodoxamide

**Bufrolin** and Lodoxamide have been identified as potent agonists of the G protein-coupled receptor 35 (GPR35).[1][2][3] Both compounds, originally developed as antiallergic mast cell stabilizers, have demonstrated high and equivalent potency at both human and rat GPR35.[1] [2][3] This is a notable characteristic, as many other GPR35 ligands exhibit significant species-dependent variations in potency.[4]

The activation of GPR35 by these agonists is of significant interest due to the receptor's expression in immune cells and its association with inflammatory conditions.[4][5][6] Studies have shown that both **Bufrolin** and Lodoxamide can effectively stimulate GPR35-mediated signaling pathways.

## **Quantitative Data Summary**

The following table summarizes the reported potency (EC50 values) of **Bufrolin** and Lodoxamide in activating human and rat GPR35, as determined by a  $\beta$ -arrestin-2 interaction



assay. Lower EC50 values indicate higher potency.

| Compound   | Species                    | Assay Type                 | EC50 (nM) | Reference |
|------------|----------------------------|----------------------------|-----------|-----------|
| Bufrolin   | Human                      | β-arrestin-2<br>BRET Assay | 1.8 ± 0.5 | [1]       |
| Rat        | β-arrestin-2<br>BRET Assay | 1.6 ± 0.4                  | [1]       |           |
| Lodoxamide | Human                      | β-arrestin-2<br>BRET Assay | 1.6 ± 0.4 | [1]       |
| Rat        | β-arrestin-2<br>BRET Assay | 1.3 ± 0.3                  | [1]       |           |
| Human      | AP-TGF-α<br>Shedding Assay | 1.0                        | [7]       | _         |

# **GPR35 Signaling Pathways**

Upon activation by agonists like **Bufrolin** or Lodoxamide, GPR35 can initiate several downstream signaling cascades. The receptor predominantly couples to G $\alpha$ i/o and G $\alpha$ 12/13 proteins.[5][6][7] G $\alpha$ i/o activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The G $\alpha$ 12/13 pathway is known to be involved in the regulation of the actin cytoskeleton through Rho GTPases.

In addition to G protein-dependent signaling, GPR35 activation can also trigger G protein-independent pathways through the recruitment of  $\beta$ -arrestins.[1][5][6]  $\beta$ -arrestins can act as scaffolds for various signaling proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.[5][6] Furthermore, GPR35 activation has been linked to the mobilization of intracellular calcium.[8][9]





Click to download full resolution via product page

**GPR35 Signaling Pathways** 

# **Experimental Protocols**

The following are generalized protocols for common assays used to assess GPR35 activation.

## **β-Arrestin Recruitment Assay (BRET-based)**

This assay measures the interaction between GPR35 and  $\beta$ -arrestin upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).

#### Materials:

- HEK293 cells
- Expression vectors for GPR35 fused to a BRET donor (e.g., Renilla luciferase)
- Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., YFP)
- · Cell culture reagents



- Transfection reagent
- BRET substrate (e.g., coelenterazine h)
- Microplate reader capable of detecting BRET signals

#### Procedure:

- Cell Culture and Transfection: Co-transfect HEK293 cells with the GPR35-donor and βarrestin-acceptor expression vectors. Plate the transfected cells in a white, clear-bottom 96well plate and culture for 24-48 hours.
- Compound Preparation: Prepare serial dilutions of **Bufrolin** and Lodoxamide in assay buffer.
- Assay:
  - Wash the cells with assay buffer.
  - Add the BRET substrate to each well and incubate as required.
  - Add the different concentrations of Bufrolin or Lodoxamide to the wells.
  - Measure the luminescence signals at the donor and acceptor emission wavelengths immediately and kinetically over a period of time.
- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the agonist concentration and fit the data to a sigmoidal doseresponse curve to determine the EC50 value.

## **Calcium Mobilization Assay**

This assay measures the increase in intracellular calcium concentration following GPR35 activation.[10][11][12][13][14]

#### Materials:

- HEK293 cells stably or transiently expressing GPR35
- Cell culture reagents



- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- Microplate reader with a fluorescent imaging plate reader (FLIPR) or equivalent liquid handling and fluorescence detection capabilities

#### Procedure:

- Cell Plating: Plate the GPR35-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
- Dye Loading:
  - Prepare a loading solution of the calcium-sensitive dye in assay buffer.
  - Remove the culture medium from the cells and add the dye loading solution.
  - Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.
- Compound Preparation: Prepare serial dilutions of **Bufrolin** and Lodoxamide in assay buffer in a separate compound plate.
- Measurement:
  - Place both the cell plate and the compound plate into the microplate reader.
  - Establish a baseline fluorescence reading for the cells.
  - The instrument will then add the compounds from the compound plate to the cell plate.
  - Immediately begin measuring the fluorescence intensity over time.
- Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.





Click to download full resolution via product page

General Experimental Workflow

## **Reporter Gene Assay**

This assay measures the transcriptional activation of a reporter gene downstream of a GPR35-activated signaling pathway.[15][16][17][18][19]

#### Materials:

- HEK293 cells
- Expression vector for GPR35



- Reporter vector containing a response element (e.g., SRE for Gα12/13 pathway or CRE for Gαi/o pathway) upstream of a reporter gene (e.g., luciferase)
- Transfection reagent
- Cell culture reagents
- Luciferase assay substrate
- Luminometer

#### Procedure:

- Transfection: Co-transfect HEK293 cells with the GPR35 expression vector and the reporter vector. Plate the cells in a 96-well plate and culture for 24 hours.
- Serum Starvation: To reduce basal signaling, replace the culture medium with a serum-free medium and incubate for several hours.
- Compound Treatment: Add serial dilutions of **Bufrolin** and Lodoxamide to the cells and incubate for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).
- Lysis and Measurement:
  - Lyse the cells using a lysis buffer compatible with the reporter assay.
  - Add the luciferase substrate to the cell lysate.
  - Measure the luminescence using a luminometer.
- Data Analysis: The luminescence signal is proportional to the reporter gene expression. Plot the luminescence signal against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 | Semantic Scholar [semanticscholar.org]
- 3. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 - OAK Open Access Archive [oak.novartis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 6. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR35 mediates lodoxamide-induced migration inhibitory response but not CXCL17induced migration stimulatory response in THP-1 cells; is GPR35 a receptor for CXCL17? -PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR35 Wikipedia [en.wikipedia.org]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific US [thermofisher.com]



- 16. レポーターアッセイ | レポーター遺伝子アッセイ [promega.jp]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 19. Luciferase Reporter Assay System for Deciphering GPCR Pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Bufrolin and Lodoxamide in GPR35 Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127780#bufrolin-versus-lodoxamide-in-gpr35-activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com